5-PREGNEN-3-beta, 16-alpha-DIOL-20-ONE
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Overview
Description
5-PREGNEN-3-beta, 16-alpha-DIOL-20-ONE is a synthetic steroid compound with the chemical formula C21H32O3 and a molecular weight of 332.48. It is a white crystalline solid that is soluble in common organic solvents such as ethanol, chloroform, and dimethyl sulfoxide. This compound plays a role in the synthesis and metabolism of hormones within the body and is used in various experimental research settings .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-PREGNEN-3-beta, 16-alpha-DIOL-20-ONE can be synthesized through chemical methods. A common synthetic route involves the reaction of appropriate starting materials with specific catalysts under controlled conditions. The process typically involves multiple steps, including the formation of intermediate compounds, which are then converted into the desired product through further reactions .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical synthesis. The process is optimized for efficiency and yield, often utilizing advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and high production rates .
Chemical Reactions Analysis
Types of Reactions
5-PREGNEN-3-beta, 16-alpha-DIOL-20-ONE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate, chromium trioxide, and hydrogen peroxide. Conditions typically involve acidic or basic environments.
Reduction: Common reagents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a metal catalyst. Conditions often involve anhydrous solvents and controlled temperatures.
Substitution: Common reagents include halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, reduction may yield alcohols or alkanes, and substitution may yield various substituted derivatives .
Scientific Research Applications
5-PREGNEN-3-beta, 16-alpha-DIOL-20-ONE has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in hormone synthesis and metabolism, as well as its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects, including its role in hormone replacement therapy and its impact on various physiological conditions.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 5-PREGNEN-3-beta, 16-alpha-DIOL-20-ONE involves its interaction with specific molecular targets and pathways within the body. It participates in the synthesis and metabolism of hormones, influencing various physiological processes. The compound may bind to hormone receptors, modulating their activity and affecting downstream signaling pathways .
Comparison with Similar Compounds
5-PREGNEN-3-beta, 16-alpha-DIOL-20-ONE can be compared with other similar compounds, such as:
This compound: A hydroxypregnenolone that is substituted by an alpha-hydroxy group at position 16.
5-ALPHA-PREGNANE-3-BETA, 20-ALPHA-DIOL: A similar steroid compound with different hydroxylation patterns.
5-BETA-PREGNANE-3-ALPHA, 20-ALPHA-DIOL: Another related compound with distinct structural features.
These compounds share similar chemical structures and properties but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific hydroxylation pattern and its role in hormone synthesis and metabolism .
Properties
Molecular Formula |
C21H32O3 |
---|---|
Molecular Weight |
332.5 g/mol |
IUPAC Name |
1-[(3R,8S,9S,10R,13R,14S,16R,17R)-3,16-dihydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone |
InChI |
InChI=1S/C21H32O3/c1-12(22)19-18(24)11-17-15-5-4-13-10-14(23)6-8-20(13,2)16(15)7-9-21(17,19)3/h4,14-19,23-24H,5-11H2,1-3H3/t14-,15-,16+,17+,18-,19+,20+,21-/m1/s1 |
InChI Key |
ZAKJZPQDUPCXSD-CCOGIYSMSA-N |
Isomeric SMILES |
CC(=O)[C@H]1[C@@H](C[C@@H]2[C@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@H](C4)O)C)C)O |
Canonical SMILES |
CC(=O)C1C(CC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O |
Origin of Product |
United States |
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